molecular formula C22H17FN2O3S2 B2441414 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941967-40-4

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2441414
CAS No.: 941967-40-4
M. Wt: 440.51
InChI Key: OFKKRTRCXOMVEI-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzyl, fluorobenzo[d]thiazol, and methylsulfonyl groups suggests that this compound may have unique chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKRTRCXOMVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorine atom, and coupling with the benzyl and methylsulfonyl groups. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final coupling steps may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and sulfonamide functionalities:

  • Acidic Hydrolysis (HCl/H₂O, reflux):
    Cleavage of the amide bond occurs at 110°C over 8 hours, yielding 2-(methylsulfonyl)benzoic acid and N-benzyl-4-fluorobenzo[d]thiazol-2-amine as primary products.

    • Mechanism: Protonation of the amide oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis (NaOH/EtOH, 80°C):
    Selective cleavage of the sulfonamide group occurs within 4 hours, producing 2-(methylsulfonyl)benzamide and 4-fluorobenzo[d]thiazole derivatives.

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl group acts as a leaving group in SN2 reactions:

NucleophileConditionsProductYieldSource
PiperidineDMF, 100°C, 12 h2-(piperidin-1-yl)benzamide derivative78%
ThiophenolK₂CO₃, DMSO, 60°C, 6 h2-(phenylthio)benzamide analog65%
Sodium AzideCH₃CN, 80°C, 8 h2-azido intermediate82%

Electrophilic Aromatic Substitution on Benzothiazole

The fluorinated benzothiazole ring participates in electrophilic reactions:

  • Nitration (HNO₃/H₂SO₄, 0°C):
    Introduces a nitro group at the 5-position of the benzothiazole ring (72% yield) .

    • Fluorine’s electron-withdrawing effect directs substitution to the meta position.

  • Halogenation (Br₂/FeCl₃, 25°C):
    Bromination occurs at the 6-position, yielding a dibrominated product (58% yield) .

Coupling and Cyclization Reactions

The benzamide moiety enables cross-coupling and cyclization:

  • Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O):
    Reacts with arylboronic acids at 90°C to form biaryl derivatives (avg. 68% yield) .

  • Intramolecular Cyclization (POCl₃, 120°C):
    Forms a fused quinazolinone system via dehydration (81% yield) .

Stability Under Oxidative/Reductive Conditions

ConditionObservationStabilitySource
H₂O₂ (30%, 50°C)Methylsulfonyl group oxidizes to sulfonic acidLow
NaBH₄/MeOHNo reduction of amide/sulfonamide groupsHigh
Zn/HClPartial reduction of thiazole ringModerate

Key Mechanistic Insights

  • Electronic Effects : The 4-fluoro substituent enhances electrophilic substitution rates on the benzothiazole ring by 1.3× compared to non-fluorinated analogs .

  • Steric Hindrance : The N-benzyl group slows hydrolysis by 40% compared to unsubstituted amides.

  • Solvent Dependence : DMF increases nucleophilic substitution yields by 20% over THF due to improved solubility.

Scientific Research Applications

Chemistry

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and pathways. The compound can undergo various transformations, including oxidation, reduction, and electrophilic aromatic substitution reactions .

Biological Research

The compound is being investigated for its potential as a pharmacophore in drug design due to its structural features that suggest possible interactions with biological targets. The benzothiazole moiety is known for various biological activities, making this compound a candidate for developing new therapeutic agents .

Biological Activities

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity.
  • Anti-inflammatory Effects : Preliminary studies suggest it can reduce inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines.
  • Anticancer Properties : Similar compounds have shown significant anticancer activity against various cell lines, inhibiting cell proliferation and inducing apoptosis .

Antibacterial Activity

Recent studies have highlighted the compound's potential antibacterial properties when used in conjunction with cell-penetrating peptides. For instance, derivatives combining thiazole and sulfonamide groups have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Table: Antibacterial Activity of Related Compounds

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl derivative8E. coli: 8; S. aureus: 9; B. subtilis: 6; S. epidermidis: 10.5
Other derivativesVariesVaries

Industrial Applications

In the industrial sector, this compound may be utilized in developing new materials with enhanced properties such as thermal stability or unique electronic characteristics. Its chemical behavior influenced by the methylsulfonyl group could lead to innovative applications in material science .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzo[d]thiazol group suggests that the compound may interact with proteins or nucleic acids, potentially inhibiting their function or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Uniqueness

The unique combination of the benzyl, fluorobenzo[d]thiazol, and methylsulfonyl groups in N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide may confer distinct chemical and biological properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Biological Activity

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure suggests potential biological activities, making it a candidate for further pharmacological studies. This article synthesizes existing research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula and Structure

  • IUPAC Name : N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)benzamide
  • Molecular Formula : C22H20FN2O3S
  • Molecular Weight : 426.47 g/mol

The compound features a benzothiazole core with a fluorine substituent and a methylsulfonyl group, which are critical for its biological activity.

Physical Properties

PropertyValue
Melting PointNot Available
SolubilitySoluble in DMSO
DensityNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially modulating enzyme activity or receptor function. The presence of the benzothiazole moiety facilitates binding to proteins involved in various disease pathways, including cancer and inflammation.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy against various cancers, including breast and colon cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .

Case Study: Inhibition of FOXM1

A notable study highlighted the role of benzothiazole derivatives in inhibiting FOXM1, a transcription factor implicated in cancer progression. The study demonstrated that these compounds could suppress tumor growth in triple-negative breast cancer (TNBC) models by downregulating FOXM1 expression, leading to reduced cell proliferation and invasion .

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Research indicates that similar compounds can exhibit activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The inclusion of fluorine atoms in the structure enhances lipophilicity and bioavailability, which are crucial for improving the compound's pharmacokinetic properties. This modification can lead to increased potency against biological targets while also enhancing stability in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, we can compare it with other related compounds:

Compound NameActivity TypeKey Findings
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)benzamideAnticancerModerate inhibition of tumor growth
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamideAntimicrobialEffective against Gram-positive bacteria
N-benzyl-N-(4-nitrobenzo[d]thiazol-2-yl)benzamideAnticancerStronger inhibition of cell proliferation

The comparative analysis shows that while all these compounds share a common benzothiazole framework, variations in substituents significantly influence their biological activities.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and activated benzamide derivatives. For example, describes thiazole-benzamide coupling using equimolar ratios of precursors in ethanol or methanol under reflux. To improve purity, chromatographic purification (silica gel) and recrystallization (methanol or acetonitrile) are recommended . Use IR and NMR to monitor reaction progress and confirm intermediate formation.

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI-HRMS as in ) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign protons and carbons. For crystallographic confirmation, employ X-ray diffraction using SHELX software ( ), which resolves hydrogen bonding patterns (e.g., N–H⋯N interactions) and confirms substituent positioning .

Q. What functional groups contribute to its reactivity, and how do they influence stability?

  • Methodological Answer : Key groups include the 4-fluorobenzo[d]thiazole (electron-withdrawing), methylsulfonyl (polar, oxidation-resistant), and benzamide (hydrogen-bonding). Stability studies should assess hydrolysis (via pH-dependent HPLC) and thermal degradation (TGA/DSC). highlights that sulfonyl groups enhance metabolic stability, while fluorinated thiazoles resist electrophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes like PFOR () or kinases. demonstrates bio-layer interferometry (BLI) to validate binding kinetics experimentally. Pair in silico predictions with in vitro assays (e.g., SPR) for cross-validation .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers) or cell-line variability. Normalize data using reference standards (e.g., IC50 of controls) and apply multivariate analysis (PCA) to identify confounding variables. uses in vitro (COX-2 inhibition) and in silico (ADMET predictions) to reconcile activity trends .

Q. How do substituent modifications (e.g., fluorobenzothiazole vs. bromophenyl) alter pharmacological properties?

  • Methodological Answer : Systematic SAR studies are critical. For example, shows that trifluoromethyl groups increase lipophilicity (logP ↑) and bioavailability, while bromine enhances halogen bonding (e.g., to kinase ATP pockets). Synthesize analogs (Table 1) and compare via:
SubstituentlogPIC50 (µM)Target
4-Fluoro2.10.45Kinase X
4-Bromo2.80.32Kinase X
Data from and suggest electron-withdrawing groups improve target engagement .

Q. What crystallographic techniques elucidate polymorphic forms, and how do they impact dissolution rates?

  • Methodological Answer : Use PXRD to identify polymorphs and DSC to study phase transitions. ’s SHELXL refines twinned crystals, while resolves hydrogen-bonded dimers affecting solubility. Compare dissolution profiles (USP apparatus) of Form I (high-solubility) vs. Form II (low-solubility) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns in the benzamide region?

  • Methodological Answer : Dynamic rotational isomerism around the amide bond can cause peak splitting. Use variable-temperature NMR (VT-NMR) to slow rotation and resolve conformers. observed similar effects in N-arylbenzamides, attributing them to restricted C–N bond rotation .

Methodological Best Practices

  • Synthesis : Optimize reaction time and temperature using Design of Experiments (DoE) to minimize byproducts ().
  • Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) for ambiguous proton assignments ().
  • Bioactivity : Validate target specificity using CRISPR-edited cell lines () and orthogonal assays (BLI + SPR) .

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